2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol
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Overview
Description
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol is a complex organic compound characterized by the presence of benzylsulfonyl and bis(4-fluorophenyl) groups attached to an ethanol backbone
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, it could inhibit or activate the function of its target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties, influencing their bioavailability .
Result of Action
Based on its potential interactions with its targets, it could lead to changes in cellular processes, potentially influencing cell growth, division, or signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylsulfonyl Group: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Introduction of the Bis(4-fluorophenyl) Group: This step involves the reaction of 4-fluorobenzene with a suitable reagent to introduce the fluorophenyl groups.
Coupling Reaction: The final step involves the coupling of the benzylsulfonyl chloride with the bis(4-fluorophenyl) ethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl) Indole Derivatives: These compounds have similar sulfonyl and phenyl groups but differ in their core structure.
Fluorosulfonyl Radicals: These compounds share the sulfonyl group but differ in their overall structure and reactivity.
Uniqueness
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol is unique due to its combination of benzylsulfonyl and bis(4-fluorophenyl) groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfonyl-1,1-bis(4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2O3S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-27(25,26)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLTBFDYVPLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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